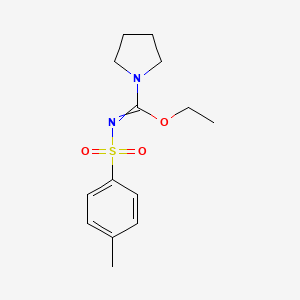

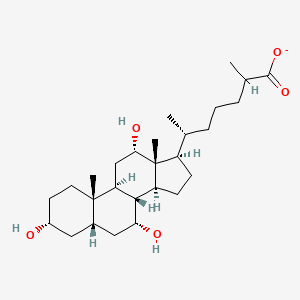

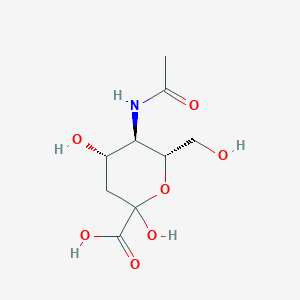

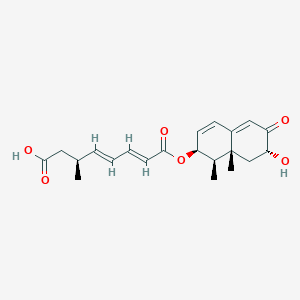

1,3,12-Trihydroxycholan-24-oic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

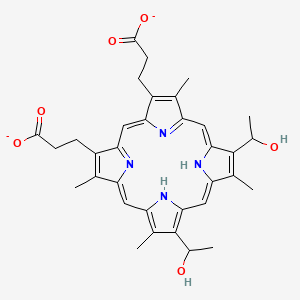

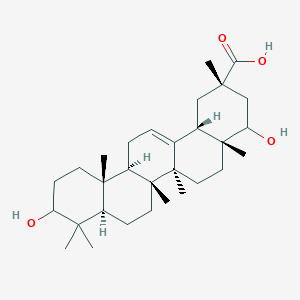

1, 3, 12-Trihydroxycholan-24-Oic acid, also known as 1, 3, 12-trihydroxy-5b-cholanoate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. 1, 3, 12-Trihydroxycholan-24-Oic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 3, 12-Trihydroxycholan-24-Oic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 1, 3, 12-trihydroxycholan-24-Oic acid is primarily located in the membrane (predicted from logP) and cytoplasm.

科学的研究の応用

Anticancer Activity

1,3,12-Trihydroxycholan-24-oic acid derivatives have shown promise in anticancer research. A study by Liu Yue-jin (2006) explored the synthesis of these derivatives and their efficacy in inhibiting the proliferation of murine L1210 leukemia cells. Several compounds exhibited significant anticancer activities, highlighting the potential of 1,3,12-Trihydroxycholan-24-oic acid derivatives in cancer treatment.

Hepatic Microsomal Metabolism

The hepatic microsomal metabolism of bile acids, including 1,3,12-Trihydroxycholan-24-oic acid, is crucial for understanding their role in the human body. Deo and Bandiera (2009) conducted a study on lithocholic acid, a bile acid closely related to 1,3,12-Trihydroxycholan-24-oic acid, and its metabolites formed through human hepatic microsomal biotransformation. Their findings, as outlined in the Drug Metabolism and Disposition, emphasize the role of cytochrome P450 enzymes in bile acid metabolism.

Biotransformation Studies

Furthering the understanding of hepatic bile acids, Deo and Bandiera (2008) also investigated the biotransformation of cholic and chenodeoxycholic acids by human hepatic cytochrome P450 enzymes. The study, published in Drug Metabolism and Disposition, revealed significant insights into the enzymatic pathways involved in bile acid metabolism, which are relevant to the understanding of 1,3,12-Trihydroxycholan-24-oic acid.

Steroidal Peptide Conformations

The steroidal pseudo-amino acids, including those derived from 1,3,12-Trihydroxycholan-24-oic acid, have been studied for their role in peptide conformations. Albert and Feigel (1997) investigated these acids as part of cyclic peptides, contributing to the understanding of peptide chain structure and function, as reported in Helvetica Chimica Acta.

Cholesterol Solubilization

Bile acids, including derivatives of 1,3,12-Trihydroxycholan-24-oic acid, play a role in cholesterol solubilization. Nonappa and Maitra (2010) explored the synthesis and cholesterol solubilizing ability of certain bile acid derivatives. Their work, detailed in Steroids, contributes to the understanding of bile acids in cholesterol metabolism.

特性

CAS番号 |

63266-91-1 |

|---|---|

分子式 |

C24H40O5 |

分子量 |

408.6 g/mol |

IUPAC名 |

(4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14?,15?,16+,17-,18+,19+,20?,21?,23+,24-/m1/s1 |

InChIキー |

DAKYVYUAVGJDRK-JZBKOBKOSA-N |

異性体SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2CCC4[C@@]3(C(CC(C4)O)O)C)O)C |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |

正規SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |

物理的記述 |

Solid |

同義語 |

1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid 1,3,12-trihydroxycholanoic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

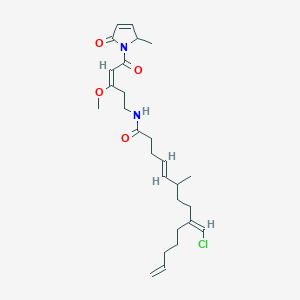

![(1R)-12-methyl-13-oxa-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-14-one](/img/structure/B1259520.png)

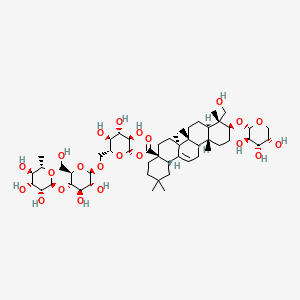

![(2Z)-2-[(9Z,25Z,38Z)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1259532.png)